

Preclinical Profile of BIIB080 (IONIS-MAPTRx): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



A Note on the Originally Requested Topic: **Tilapertin**

Initial searches for preclinical data on **Tilapertin** (also known as AMG-747), an investigational glycine reuptake inhibitor, yielded limited publicly available information. Clinical development of **Tilapertin** was halted due to safety concerns, specifically a case of Stevens-Johnson syndrome. Consequently, a comprehensive preclinical data summary as requested is not feasible for this compound at this time.

This technical guide will instead focus on BIIB080 (also known as IONIS-MAPTRx), an investigational antisense oligonucleotide for which a more substantial body of preclinical data is available. BIIB080 is being developed for the treatment of Alzheimer's disease and other tauopathies.

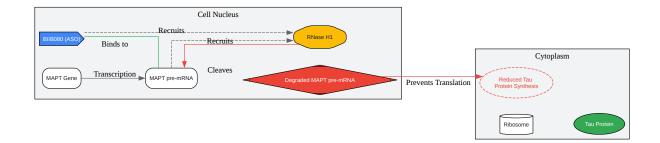
Introduction to BIIB080

BIIB080 is an antisense oligonucleotide (ASO) designed to reduce the production of all forms of the tau protein, which is encoded by the microtubule-associated protein tau (MAPT) gene. In neurodegenerative diseases such as Alzheimer's, the tau protein can become hyperphosphorylated and form aggregates known as neurofibrillary tangles (NFTs), which are a pathological hallmark of the disease and are correlated with cognitive decline.[1] By targeting the MAPT messenger RNA (mRNA), BIIB080 aims to inhibit the translation of this mRNA into the tau protein, thereby reducing the overall levels of tau and potentially preventing or reversing the pathological cascade.[2]



Mechanism of Action

BIIB080 is a synthetic, single-stranded nucleic acid that is complementary to a specific sequence within the pre-mRNA of the human MAPT gene. Upon administration into the central nervous system, BIIB080 binds to its target MAPT pre-mRNA. This binding event recruits an enzyme called RNase H1, which recognizes the DNA-RNA hybrid and cleaves the MAPT pre-mRNA. This cleavage leads to the degradation of the MAPT pre-mRNA, thereby preventing it from being translated into the tau protein by the ribosome.[2]



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Mechanism of action of BIIB080.

Preclinical Efficacy

Preclinical studies in rodent and non-human primate models have demonstrated the ability of BIIB080 to effectively reduce MAPT mRNA and tau protein levels in the central nervous system.

In Vivo Studies in Non-Human Primates



Intrathecal administration of BIIB080 in non-human primates resulted in a significant and dosedependent reduction of MAPT mRNA in various brain regions.

Brain Region	Mean MAPT mRNA Reduction (%)	[3][4]
Frontal Cortex	77	[3][4]
Hippocampus	74	[3][4]

In Vivo Studies in Mouse Models of Tauopathy

Studies in transgenic mouse models of tauopathy, such as the PS19 mouse model which expresses the P301S mutation in human MAPT, have shown that antisense oligonucleotides targeting MAPT can reduce tau pathology and improve disease-related phenotypes.



Mouse Model	Treatment Effect	Quantitative Data (mRNA Reduction)	Quantitative Data (Protein Reduction)	[3][4]
PS19 (hTau)	Reduced human MAPT mRNA and protein levels, attenuated phosphorylated tau deposition, and gliosis.	31%	54%	[3]
hTau	Significant reduction in human MAPT mRNA and protein expression.	84%	62%	[4]
C57BL/6	Significant reduction in endogenous mouse Mapt mRNA expression.	68-73%	-	[3][4]

Experimental Protocols Animal Models

- Non-Human Primates: Studies were conducted in non-human primates to assess the pharmacokinetics and pharmacodynamics of BIIB080 in a species with a more complex central nervous system, closer to that of humans.
- PS19 Transgenic Mice: These mice express the P301S mutation in the human MAPT gene, leading to the development of age-dependent tau pathology, including neurofibrillary tangles and neuronal loss, mimicking aspects of human tauopathies.[3]





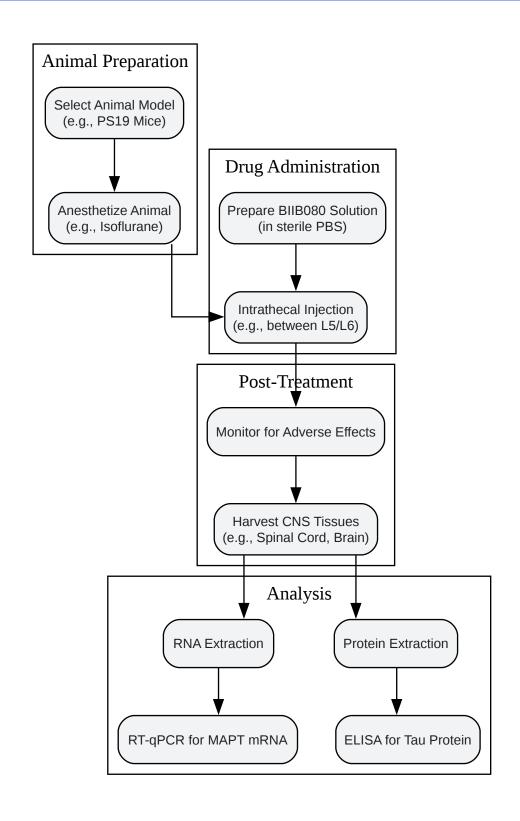


- hTau Mice: These mice are transgenic for the human MAPT gene.[4]
- C57BL/6 Mice: Wild-type mice used to assess the effect of antisense oligonucleotides on the endogenous mouse Mapt gene.[3][4]

Drug Administration

In preclinical studies, BIIB080 was administered via intrathecal (IT) injection.[3] This method involves injecting the therapeutic agent directly into the cerebrospinal fluid (CSF) in the subarachnoid space, bypassing the blood-brain barrier and allowing for direct distribution to the brain and spinal cord. For mouse studies, injections are typically performed between the L5 and L6 vertebrae.[2]





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General experimental workflow for preclinical ASO studies.

Analytical Methods



- MAPT mRNA Quantification: The levels of MAPT mRNA in CNS tissues were quantified
 using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[2][3] This
 technique involves converting mRNA to complementary DNA (cDNA) and then amplifying the
 cDNA with specific primers to determine the initial amount of mRNA.
- Tau Protein Quantification: Tau protein levels in CNS tissues were measured using an enzyme-linked immunosorbent assay (ELISA).[3] This immunoassay uses antibodies specific to the tau protein to capture and detect the protein in a sample.

Preclinical Safety and Toxicology

Preclinical toxicology studies in rodents and non-human primates were conducted to establish the safety profile of BIIB080. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials. While specific No Observed Adverse Effect Levels (NOAELs) from the preclinical studies of BIIB080 are not detailed in the provided search results, the successful progression to and through Phase 1b clinical trials, where the drug was generally well-tolerated with most adverse events being mild to moderate, suggests a favorable preclinical safety profile.[5][6]

Conclusion

The preclinical data for BIIB080 (IONIS-MAPTRx) demonstrate its potential as a therapeutic agent for Alzheimer's disease and other tauopathies. The antisense oligonucleotide effectively reduces MAPT mRNA and tau protein levels in the central nervous system of both rodent and non-human primate models. These promising preclinical findings have supported the advancement of BIIB080 into clinical trials to evaluate its safety and efficacy in humans. Further research will be crucial to determine the long-term effects of tau reduction and the clinical benefit of this therapeutic approach.

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- To cite this document: BenchChem. [Preclinical Profile of BIIB080 (IONIS-MAPTRx): A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682373#preclinical-studies-involving-tilapertin]

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